N-(2-chlorophenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(2-chlorophenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 2-chlorobenzoyl chloride with 7,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-chlorophenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival. For example, it may inhibit tyrosine kinases or other signaling molecules, leading to the disruption of cellular processes essential for the growth and survival of cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine: Another compound with a similar phenyl ring structure but different heterocyclic core.
2-chloro-N-(2-chlorophenyl)nicotinamide: A nicotinamide derivative with similar substitution patterns on the phenyl ring.
Uniqueness
N-(2-chlorophenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its chromene core, which imparts distinct chemical and biological properties. The presence of the chromene ring system allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H14ClNO3 |
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Molecular Weight |
327.8 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-7,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C18H14ClNO3/c1-10-7-8-12-15(21)9-16(23-17(12)11(10)2)18(22)20-14-6-4-3-5-13(14)19/h3-9H,1-2H3,(H,20,22) |
InChI Key |
DRIRXWXZGXGBCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CC=CC=C3Cl)C |
Origin of Product |
United States |
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